molecular formula C14H8Cl2O4S2 B12000076 2,2'-Disulfanediylbis(4-chlorobenzoic acid) CAS No. 19993-65-8

2,2'-Disulfanediylbis(4-chlorobenzoic acid)

Cat. No.: B12000076
CAS No.: 19993-65-8
M. Wt: 375.2 g/mol
InChI Key: DJHWLHNAWVBDNX-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4-chlorobenzoic acid) is a chemical compound with the molecular formula C14H8Cl2O4S2. It is characterized by the presence of two 4-chlorobenzoic acid moieties linked by a disulfide bond. This compound is used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(4-chlorobenzoic acid) typically involves the reaction of 4-chlorobenzoic acid with sulfur-containing reagents under specific conditions. One common method involves the oxidation of thiol precursors to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .

Industrial Production Methods

Industrial production of 2,2’-Disulfanediylbis(4-chlorobenzoic acid) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4-chlorobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Nucleophiles: Amines, thiols.

Major Products

Scientific Research Applications

2,2’-Disulfanediylbis(4-chlorobenzoic acid) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-chlorobenzoic acid) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis(4-chlorobenzoic acid) is unique due to the presence of both the disulfide bond and chlorine atoms. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

19993-65-8

Molecular Formula

C14H8Cl2O4S2

Molecular Weight

375.2 g/mol

IUPAC Name

2-[(2-carboxy-5-chlorophenyl)disulfanyl]-4-chlorobenzoic acid

InChI

InChI=1S/C14H8Cl2O4S2/c15-7-1-3-9(13(17)18)11(5-7)21-22-12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

DJHWLHNAWVBDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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